molecular formula C15H18N2O8 B3287158 4'-Isocyanato-5'-nitrobenzo-15-crown-5 CAS No. 83935-64-2

4'-Isocyanato-5'-nitrobenzo-15-crown-5

Cat. No.: B3287158
CAS No.: 83935-64-2
M. Wt: 354.31 g/mol
InChI Key: JJEGVPFBHOQNKE-UHFFFAOYSA-N
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Description

4’-Isocyanato-5’-nitrobenzo-15-crown-5 is an organic compound with the chemical formula C15H19N2O8. It is a derivative of benzo-15-crown-5, a type of crown ether known for its ability to form stable complexes with various cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Isocyanato-5’-nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5 followed by the introduction of an isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with phosgene or a similar reagent to introduce the isocyanate group .

Industrial Production Methods

Industrial production of 4’-Isocyanato-5’-nitrobenzo-15-crown-5 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4’-Isocyanato-5’-nitrobenzo-15-crown-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4’-Amino-5’-nitrobenzo-15-crown-5.

    Substitution: Urea derivatives.

    Addition: Carbamates.

Scientific Research Applications

4’-Isocyanato-5’-nitrobenzo-15-crown-5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Isocyanato-5’-nitrobenzo-15-crown-5 involves its ability to form stable complexes with cations due to the crown ether structure. The isocyanate group can react with nucleophiles, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Isocyanato-5’-nitrobenzo-15-crown-5 is unique due to the presence of both isocyanate and nitro groups, which enhance its reactivity and expand its range of applications compared to similar compounds .

Properties

IUPAC Name

17-isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8/c18-11-16-12-9-14-15(10-13(12)17(19)20)25-8-6-23-4-2-21-1-3-22-5-7-24-14/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGVPFBHOQNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C(=C2)N=C=O)[N+](=O)[O-])OCCOCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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